molecular formula C7H7BrN2O B121647 5-Bromo-N-methylnicotinamide CAS No. 153435-68-8

5-Bromo-N-methylnicotinamide

Cat. No.: B121647
CAS No.: 153435-68-8
M. Wt: 215.05 g/mol
InChI Key: QHORMANADMCWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methylnicotinamide (CAS: 153435-68-8) is a nicotinamide derivative with a bromine substituent at the 5-position of the pyridine ring and a methyl group on the amide nitrogen. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.05 g/mol . Key physical properties include:

  • Density: 1.545 g/cm³
  • Boiling Point: 334.46°C at 760 mmHg
  • Flash Point: 156.07°C
  • Storage: Requires sealed, dry conditions at room temperature .

This compound is classified as harmful via inhalation, skin contact, or ingestion, necessitating careful handling . Its structure positions it as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to the reactive bromine atom and stable amide functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methylnicotinamide typically involves the bromination of nicotinamide followed by methylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylnicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N-methylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Bromo-N-methylnicotinamide with structurally related compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Functional Groups
This compound 153435-68-8 C₇H₇BrN₂O 215.05 5-Br, N-Me Amide
5-Bromo-N-methoxy-N-methylnicotinamide 183608-47-1 C₈H₉BrN₂O₂ 245.07 5-Br, N-Me, N-OMe Methoxyamide
N-Benzyl-5-bromo-nicotinamide 303031-43-8 C₁₃H₁₁BrN₂O 291.15 5-Br, N-Benzyl Amide
5-Bromo-2-chloronicotinic acid 25462-85-5 C₆H₃BrClNO₂ 236.45 5-Br, 2-Cl Carboxylic acid
Methyl 2-amino-5-bromopyridine-3-carboxylate 50735-34-7 C₈H₇BrN₂O₂ 243.06 5-Br, 2-NH₂ Ester, amine

Key Observations:

Benzyl Group: The bulky benzyl substituent in N-Benzyl-5-bromo-nicotinamide enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability . Chlorine and Carboxylic Acid: 5-Bromo-2-chloronicotinic acid introduces electron-withdrawing effects (Cl) and acidity (COOH), altering reactivity in coupling reactions .

Functional Group Impact: Amide vs. Ester: The amide group in this compound is less reactive toward hydrolysis than the ester group in Methyl 2-amino-5-bromopyridine-3-carboxylate, making the former more stable under physiological conditions . Aldehyde vs. Amide: Compounds like 5-Bromo-4-methylnicotinaldehyde (CAS 206997-15-1) exhibit higher reactivity due to the aldehyde group, enabling nucleophilic additions but requiring stabilization .

Physicochemical and Spectral Properties

  • Infrared (IR) Spectroscopy :

    • This compound : Expected peaks include C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
    • Substituted Phenyl 5-Bromo-2-chloronicotinates : Show distinct C=O (1748 cm⁻¹) and C-Br (1257 cm⁻¹) stretches, with elemental analysis data (C: 48.08%, H: 2.24%, N: 4.48%) reflecting phenyl substituents .
  • Solubility and Boiling Points :

    • The methoxyamide derivative (CAS 183608-47-1) likely has higher water solubility than the parent compound due to increased polarity .
    • The carboxylic acid derivative (CAS 25462-85-5) exhibits high solubility in basic aqueous solutions due to deprotonation .

Biological Activity

5-Bromo-N-methylnicotinamide (5-Br-NMNA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is a derivative of nicotinamide, characterized by the presence of a bromine atom at the 5-position. Its molecular formula is C7_7H8_8BrN3_3O, and it exhibits unique properties that enhance its biological activity.

PropertyDescription
Molecular Weight216.06 g/mol
SolubilitySoluble in water and organic solvents
LogP0.4 (indicating moderate lipophilicity)

The primary target of 5-Br-NMNA is GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1 (ART1). The compound acts as an inhibitor or modulator of enzymes involved in nicotinamide metabolism, particularly nicotinamide N-methyltransferase (NNMT). This interaction leads to alterations in cellular functions, including:

  • ADP-ribosylation : Modifying proteins through ADP-ribose transfer, affecting signal transduction and gene expression.
  • NAD+ Metabolism : Influencing redox reactions and energy metabolism within cells.

Antimicrobial Properties

Research indicates that 5-Br-NMNA exhibits significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
  • Antiviral Effects : Preliminary data suggest potential efficacy against certain viruses, although further studies are needed to confirm these findings.

Anticancer Potential

5-Br-NMNA has been investigated for its anticancer properties:

  • Cell Proliferation Inhibition : In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
  • Mechanistic Insights : The compound's ability to modulate NNMT levels correlates with altered cancer cell metabolism, suggesting a mechanism for its anticancer effects.

Case Studies

  • Gastric Cancer Study :
    A study involving gastric cancer tissues revealed that NNMT was overexpressed in tumor samples compared to normal tissues. Treatment with 5-Br-NMNA led to reduced NNMT activity, indicating its potential as a therapeutic agent in gastric cancer management .
  • Antimicrobial Efficacy :
    In a screening of various derivatives, 5-Br-NMNA showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Pharmacokinetics

5-Br-NMNA exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption with good bioavailability.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, which may enhance its utility in neurological applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Bromo-N-methylnicotinamide?

  • Methodological Answer : The synthesis typically involves bromination of a nicotinamide precursor followed by N-methylation. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
  • Base choice : Potassium carbonate or triethylamine facilitates deprotonation during amide bond formation .
  • Temperature control : Reflux conditions (~80–100°C) are often used for bromination steps to ensure complete substitution .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves yield and purity .

Q. How can researchers characterize this compound and confirm its structural integrity?

  • Methodological Answer : Use orthogonal analytical techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substitution patterns (e.g., bromine at position 5, methyl group on the amide nitrogen) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C7_7H7_7BrN2_2O, MW: 231.05) and isotopic patterns .
  • TLC monitoring : Rf values in ethyl acetate/hexane systems to track reaction progress .

Q. What stability precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the amide bond .
  • Light sensitivity : Store in amber vials to avoid photodegradation of the bromine substituent .
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential bromine-related toxicity .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

  • Methodological Answer :

  • Kinase inhibition assays : Test against cancer-related kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits .
  • Anti-inflammatory models : Measure COX-2 or TNF-α inhibition in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells to evaluate IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

  • Methodological Answer :

  • Modify substituents : Replace bromine with chlorine or iodine to assess halogen-dependent activity .
  • Vary the N-alkyl group : Compare methyl, ethyl, or benzyl groups to optimize pharmacokinetic properties (e.g., logP, solubility) .
  • Bioisosteric replacements : Substitute the pyridine ring with quinoline or isoquinoline scaffolds to enhance target binding .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal validation : Confirm results using multiple assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
  • Batch analysis : Compare activity across synthesized batches to rule out impurities (e.g., residual bromine or unreacted intermediates) .
  • Computational docking : Align conflicting data with predicted binding modes in target proteins (e.g., molecular dynamics simulations) .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer :

  • Animal models : Administer via oral gavage or intraperitoneal injection in rodents (e.g., Sprague-Dawley rats) to measure bioavailability .
  • Analytical methods : Use LC-MS/MS to quantify plasma concentrations and assess half-life, Cmax_{max}, and AUC .
  • Metabolite identification : Perform hepatocyte incubation or microsomal assays to detect phase I/II metabolites .

Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to model transition states and activation energies for bromine displacement .
  • Molecular electrostatic potential (MEP) maps : Identify electrophilic regions (e.g., C5 position) prone to nucleophilic attack .
  • Machine learning : Train models on halogenated pyridine datasets to predict reaction outcomes (e.g., solvent effects, leaving group ability) .

Properties

IUPAC Name

5-bromo-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHORMANADMCWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622016
Record name 5-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153435-68-8
Record name 5-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.